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Compound of Interest

Compound Name: N-Ethyl-N-methyl-benzamide

Cat. No.: B13928789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methods for N-
Ethyl-N-methyl-benzamide, a disubstituted benzamide with potential applications in

pharmaceutical and materials science. The document details the core synthetic strategies,

provides adaptable experimental protocols, and presents quantitative data for analogous

reactions to guide laboratory synthesis.

Introduction
N-Ethyl-N-methyl-benzamide is a tertiary amide characterized by a benzoyl group attached to

a nitrogen atom bearing both an ethyl and a methyl substituent. As with many N,N-disubstituted

benzamides, this compound is of interest to researchers for its potential biological activity and

as a versatile intermediate in organic synthesis. The amide functionality is a cornerstone of

many pharmaceutical compounds, and the specific substitution pattern on the nitrogen atom

can significantly influence the molecule's physicochemical properties and biological

interactions. This guide focuses on the most prevalent and practical methods for the laboratory-

scale synthesis of this target molecule.

Primary Synthesis Method: Acylation of N-Ethyl-N-
methyl-amine
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The most direct and widely employed method for the synthesis of N-Ethyl-N-methyl-
benzamide is the acylation of N-ethyl-N-methyl-amine with benzoyl chloride. This reaction, a

classic example of nucleophilic acyl substitution, is often performed under Schotten-Baumann

conditions.
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Figure 1: Acylation of N-Ethyl-N-methyl-amine with Benzoyl Chloride.

The reaction involves the nucleophilic attack of the secondary amine on the electrophilic

carbonyl carbon of benzoyl chloride. The presence of a base is crucial to neutralize the

hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it

non-nucleophilic and halting the reaction.

Experimental Protocol: Acylation (Schotten-Baumann
Conditions)
This protocol is adapted from general procedures for the synthesis of N,N-disubstituted

benzamides.
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Materials:

Benzoyl chloride

N-Ethyl-N-methyl-amine

Anhydrous dichloromethane (DCM) or diethyl ether

Aqueous sodium hydroxide (NaOH) solution (e.g., 10%) or triethylamine (TEA)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for extraction

and distillation.

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-

ethyl-N-methyl-amine (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) in

anhydrous dichloromethane.

Cool the mixture to 0 °C in an ice bath.

Slowly add benzoyl chloride (1.1 eq.), dissolved in anhydrous dichloromethane, to the stirred

amine solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with

dilute hydrochloric acid (to remove excess amine and base), saturated sodium bicarbonate

solution (to remove any remaining acid), and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure to obtain the crude product.

Purify the crude N-Ethyl-N-methyl-benzamide by vacuum distillation or column

chromatography on silica gel.

Quantitative Data for Analogous Reactions
While specific data for N-Ethyl-N-methyl-benzamide is not readily available in the cited

literature, the following table summarizes typical yields and conditions for the synthesis of a

similar compound, N,N-diethyl-m-methylbenzamide (DEET), which can serve as a benchmark.

Reactants
Coupling
Agent/Meth
od

Solvent
Reaction
Conditions

Yield (%) Reference

m-Toluic acid,

Diethylamine

1,1'-

Carbonyldiimi

dazole (CDI)

Dichlorometh

ane

35-40°C, 1.5

hours
94-95 [1][2]

3-Toluic acid,

N,N-

diethylforma

mide

Copper-

based MOF,

TBHP

N,N-

diethylforma

mide

100°C, 3

hours
95 [3]

3-Methyl

benzoic acid,

Diethylamine

Fixed-bed

catalyst
Various

60-550°C,

0.1-5.0 MPa
High [4]

Alternative Synthesis Method: Reductive Amination
An alternative approach to forming the C-N bond in N-Ethyl-N-methyl-benzamide involves a

two-step sequence starting with reductive amination to form N-ethyl-N-methyl-benzylamine,

followed by oxidation. A more direct, albeit less common, conceptual pathway could involve the

direct reductive amination of benzaldehyde with N-ethyl-N-methyl-amine to form the

corresponding tertiary amine, which would then require oxidation to the amide. However, a

more practical application of reductive amination in this context is to synthesize the precursor

amine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b13928789?utm_src=pdf-body
https://www.benchchem.com/product/b13928789?utm_src=pdf-body
https://www.researchgate.net/publication/360562368_A_new_method_for_the_synthesis_of_NN-diethyl-m-methylbenzamide
http://scielo.sld.cu/scielo.php?script=sci_arttext&pid=S0138-65572021000400026
https://www.mdpi.com/1422-8599/2022/3/M1395
https://patents.google.com/patent/CN101362707A/en
https://www.benchchem.com/product/b13928789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13928789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Reductive Amination

Step 2: Oxidation

Benzaldehyde

N-Ethyl-N-methyl-benzylamine

+ Amine
[Reducing Agent]

N-Ethyl-N-methyl-amine

N-Ethyl-N-methyl-benzamide

[Oxidizing Agent]
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Figure 2: Reductive Amination followed by Oxidation Pathway.

Experimental Protocol: Reductive Amination (General)
This is a general protocol for the reductive amination of an aldehyde with a secondary amine.

[5][6]

Materials:

Benzaldehyde

N-Ethyl-N-methyl-amine

A suitable reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium

cyanoborohydride (NaBH₃CN))

Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))
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Acetic acid (optional, as a catalyst)

Procedure:

To a stirred solution of benzaldehyde (1.0 eq.) in an anhydrous solvent, add N-ethyl-N-

methyl-amine (1.0-1.2 eq.).

If required, add a catalytic amount of acetic acid to facilitate iminium ion formation.

Stir the mixture at room temperature for 20-30 minutes.

Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the

mixture.

Continue stirring at room temperature for several hours or until the reaction is complete as

monitored by TLC.

Quench the reaction by the slow addition of a saturated aqueous solution of sodium

bicarbonate.

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

The resulting N-ethyl-N-methyl-benzylamine would then be carried forward to an oxidation

step to yield the final amide product.

Experimental Workflow and Purification
The general workflow for the synthesis and purification of N-Ethyl-N-methyl-benzamide via

the acylation route is depicted below.
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Figure 3: General Experimental Workflow for Synthesis and Purification.
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Characterization Data for an Analogous Compound
The following table provides spectroscopic data for N,N-diethyl-3-methylbenzamide, which can

be used as a reference for the characterization of N-Ethyl-N-methyl-benzamide.[3]

Spectroscopic Technique Data for N,N-diethyl-3-methylbenzamide

IR (ATR, cm⁻¹) 2973, 2933, 1628 (C=O)

¹H-NMR (300 MHz, CDCl₃, δ ppm)

7.31-7.11 (m, 4H, Ar-H), 3.53 & 3.26 (br s, 4H, 2

x N-CH₂), 2.37 (s, 3H, Ar-CH₃), 1.34-0.98 (m,

6H, 2 x CH₃)

¹³C-NMR (75 MHz, CDCl₃, δ ppm)

171.5 (C=O), 138.2, 137.3, 129.8, 128.2, 126.9,

123.2 (Ar-C), 43.3, 39.2 (N-CH₂), 21.4 (Ar-CH₃),

14.2, 13.0 (CH₃)

MS (GC/MS-EI, m/z) 191 [M⁺]

Conclusion
The synthesis of N-Ethyl-N-methyl-benzamide is most reliably achieved through the acylation

of N-ethyl-N-methyl-amine with benzoyl chloride under basic conditions. This method is high-

yielding and utilizes readily available starting materials. While alternative routes such as those

involving reductive amination are plausible, the direct acylation method remains the most

straightforward and documented approach for this class of compounds. The provided protocols

and data for analogous compounds offer a solid foundation for the successful synthesis and

characterization of N-Ethyl-N-methyl-benzamide in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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